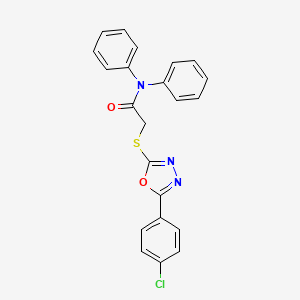

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide

Description

Properties

Molecular Formula |

C22H16ClN3O2S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |

InChI |

InChI=1S/C22H16ClN3O2S/c23-17-13-11-16(12-14-17)21-24-25-22(28-21)29-15-20(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |

InChI Key |

VUHGDQCVWDINLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carbon disulfide in the presence of a base.

Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride under basic conditions.

Thioether formation: The chlorophenyl-substituted oxadiazole is then reacted with thiourea to introduce the thioether linkage.

Acetamide formation: Finally, the thioether intermediate is reacted with N,N-diphenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The biological activity of this compound has been the subject of extensive research, revealing several promising properties:

Antimicrobial Activity

Studies indicate that compounds with oxadiazole moieties exhibit significant antimicrobial properties against a variety of pathogens. For instance, derivatives similar to 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have exhibited growth inhibition rates exceeding 75% against human breast adenocarcinoma cell lines .

Anti-inflammatory Effects

Compounds containing the oxadiazole scaffold have been investigated for their ability to inhibit enzymes involved in inflammatory processes, such as myeloperoxidase (MPO). Inhibition of MPO activity indicates potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

Beyond its biological significance, this compound has potential applications in materials science:

Material Development

The unique structural features of this compound make it a candidate for developing new materials with specific properties. Its application in creating polymers and coatings that require enhanced thermal stability or chemical resistance is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, while the diphenylacetamide moiety contributes to its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide

Key Observations :

- The target compound’s N,N-diphenylacetamide group distinguishes it from analogues with monosubstituted amides (e.g., 4-chlorophenyl or pyrimidinyl groups) .

- Higher molecular weights correlate with extended aromatic systems (e.g., phthalazinone in ), which may reduce solubility compared to simpler derivatives.

SAR Insights :

- Halogen Substituents : The 4-chlorophenyl group in the target compound and Compound 154 enhances cytotoxic potency, likely due to increased lipophilicity and π-π stacking with biological targets .

- Heterocyclic Variations : Replacement of oxadiazole with thiadiazole (e.g., Compound 3) shifts activity toward kinase inhibition, highlighting core-dependent mechanistic differences .

- Amide Substitutions: N,N-Diphenylacetamide in the target compound may improve metabolic stability compared to monosubstituted analogues (e.g., 14a) but could reduce membrane permeability .

Crystallographic and Molecular Interactions

- Derivatives like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between aryl and heterocyclic rings), which influence packing via N–H⋯N hydrogen bonds . Similar interactions in the target compound could stabilize its crystal lattice, though experimental data are lacking.

Biological Activity

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a compound of interest due to its potential biological activities. This article will explore its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of 365.82 g/mol. The compound features a thioether linkage and a chlorophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with diphenylamine in the presence of a base to form the acetamide structure. The oxadiazole ring can be introduced through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

A comparative study revealed that the introduction of halogenated phenyl groups enhances the lipophilicity and membrane permeability of these compounds, leading to improved antimicrobial activity . The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| This compound | TBD |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated microglial cells . This suggests a potential application in neuroinflammatory conditions.

In vivo studies have indicated that derivatives similar to this compound can protect dopaminergic neurons from inflammation-induced damage in models of Parkinson's disease . The following table presents findings from relevant studies:

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Study A | LPS-induced inflammation | Reduced NO production by 50% |

| Study B | MPTP model | Improved behavioral scores |

| Current Study | BV2 microglial cells | Inhibition of iNOS and COX-2 expression |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related oxadiazole compounds in MPTP-induced neurotoxicity models. Results indicated significant protection against neuronal loss and behavioral deficits when treated with these compounds .

- Antimicrobial Screening : Another study screened various oxadiazole derivatives for their antimicrobial efficacy against resistant strains like MRSA. The results showed promising activity for compounds similar to this compound .

Q & A

Q. What are the established synthetic routes for 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of a 1,3,4-oxadiazole core. A common method includes:

Cyclization : Reacting 4-chlorobenzohydrazide with carbon disulfide in basic media to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .

Thioether linkage : Coupling the oxadiazole-thiol intermediate with 2-chloro-N,N-diphenylacetamide using a base (e.g., KOH) in dimethylformamide (DMF) at 80–90°C .

Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity.

Q. Key Factors :

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 437.9 [M+H]⁺ aligns with the molecular formula C₂₂H₁₇ClN₂O₂S .

- FT-IR : Bands at 1680 cm⁻¹ (amide C=O) and 1220 cm⁻¹ (C-S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Approach :

Substituent Modification :

- Vary the chlorophenyl group (e.g., replace with methoxy or nitro groups) to assess electronic effects on enzyme binding .

- Modify the diphenylacetamide moiety to probe steric tolerance in target proteins .

Biological Assays :

- Anticancer : MTT assay against HeLa or MCF-7 cells; compare IC₅₀ values .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with kinases or microbial enzymes .

Q. How can contradictory data in literature regarding its mechanism of action be resolved?

Case Example : Conflicting reports on whether the compound inhibits topoisomerase II or tubulin polymerization . Resolution Strategy :

Target-Specific Assays :

- Topoisomerase II Relaxation Assay : Monitor DNA supercoiling via agarose gel electrophoresis .

- Tubulin Polymerization Kit : Measure fluorescence intensity changes over time .

Cellular Imaging : Confocal microscopy to observe mitotic arrest (tubulin effect) vs. DNA damage (topoisomerase effect) .

Knockdown Studies : siRNA silencing of target genes to confirm phenotypic changes .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Continuous Flow Reactors : Improve heat/mass transfer for cyclization and coupling steps, reducing side products .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How to address variability in reported IC₅₀ values across studies?

- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h incubation) .

- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability .

- Meta-Analysis : Statistically pool data from ≥3 independent studies using fixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.